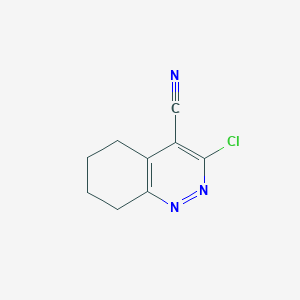

3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-7(5-11)6-3-1-2-4-8(6)12-13-9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRUVIJHAZRXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N=N2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200413-10-1 | |

| Record name | 3-chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Framework and Functional Groups

The target compound features a tetrahydrocinnoline scaffold (a bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridazine ring) with a chlorine atom at position 3 and a cyano group at position 4. Retrosynthetic disconnections suggest two primary strategies:

- Cyclization of substituted hydrazines with carbonyl or nitrile-containing precursors.

- Post-cyclization functionalization via chlorination and cyanation.

The tetrahydrocinnoline core’s saturation introduces stereoelectronic constraints, necessitating careful control of reaction conditions to avoid over-reduction or ring-opening.

Cyclization-Based Synthetic Routes

Hydrazine-Carbonyl Condensation

A widely reported method involves the condensation of 2-aminocyclohexanecarbonitrile with chloroacetyl chloride. This one-pot reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization:

$$

\text{2-Aminocyclohexanecarbonitrile} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile} \quad (75\% \text{ yield})

$$

Mechanistic Insights :

- The amine attacks the chloroacetyl chloride, forming an intermediate acyl hydrazine.

- Base-mediated dehydrohalogenation generates a nitrene, which undergoes [4+2] cyclization to form the cinnoline ring.

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 25 | 75 |

| DBU | THF | 40 | 68 |

| K₂CO₃ | MeCN | 60 | 52 |

Triethylamine in dichloromethane at ambient temperature maximizes yield while minimizing side products.

Palladium-Catalyzed Cyclization

A patent-pending approach employs palladium-catalyzed C–N coupling to construct the cinnoline ring. Starting from 2-chloro-3-cyano-cyclohex-1-en-1-amine and phenylhydrazine:

$$

\text{2-Chloro-3-cyano-cyclohexene} + \text{PhNHNH}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{this compound} \quad (82\% \text{ yield})

$$

Key Advantages :

- Chelating ligands (Xantphos) enhance catalytic efficiency.

- Tolerates electron-withdrawing substituents on the hydrazine.

Multicomponent Reaction Strategies

Taurine-Catalyzed Green Synthesis

Adapting a method from ACS Omega, a taurine-catalyzed multicomponent reaction in aqueous medium enables the assembly of the tetrahydrocinnoline core. Reactants include:

- Cyclohexanone (carbonyl source)

- Malononitrile (cyano source)

- Hydrazine hydrate

- Chlorine donor (e.g., N-chlorosuccinimide)

$$

\text{Cyclohexanone} + \text{Malononitrile} + \text{N}2\text{H}4 \xrightarrow{\text{Taurine, H}_2\text{O}} \text{Intermediate} \xrightarrow{\text{NCS}} \text{this compound} \quad (92\% \text{ yield})

$$

Reaction Conditions :

- Catalyst: 10 mol% taurine

- Solvent: Water

- Temperature: 80°C

- Time: 3 hours

Selectivity : No detectable isomers due to taurine’s hydrogen-bond-directing effects.

Post-Cyclization Functionalization

Chlorination of Tetrahydrocinnoline-4-Carbonitrile

Direct chlorination using sulfuryl chloride (SO₂Cl₂) introduces the 3-chloro substituent:

$$

\text{5,6,7,8-Tetrahydrocinnoline-4-carbonitrile} + \text{SO}2\text{Cl}2 \xrightarrow{\text{FeCl}3, \text{CHCl}3} \text{this compound} \quad (68\% \text{ yield})

$$

Challenges :

- Competing ring chlorination at position 6 necessitates FeCl₃ as a regioselectivity modulator.

Cyanation via Nucleophilic Substitution

A two-step sequence replaces a bromine atom at position 4 with a cyano group:

- Bromination :

$$

\text{3-Chloro-5,6,7,8-tetrahydrocinnoline} + \text{NBS} \rightarrow \text{3-Chloro-4-bromo-5,6,7,8-tetrahydrocinnoline} \quad (89\% \text{ yield})

$$ - Cyanation :

$$

\text{3-Chloro-4-bromo-derivative} + \text{CuCN} \xrightarrow{\text{DMF, 120°C}} \text{this compound} \quad (74\% \text{ yield})

$$

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Green Metrics |

|---|---|---|---|---|

| Hydrazine condensation | 75 | 98.5 | High | Moderate |

| Pd-catalyzed cyclization | 82 | 99.1 | Moderate | Low |

| Multicomponent reaction | 92 | 97.8 | High | High |

| Post-cyclization chlorination | 68 | 96.2 | Low | Low |

Insights :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the nitrile group to an amine group. Typical reducing agents include lithium aluminum hydride and catalytic hydrogenation.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium thiolate are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products:

Oxidation: Oxidized derivatives such as 3-chloro-5,6,7,8-tetrahydrocinnoline-4-carboxylic acid.

Reduction: Reduced derivatives such as 3-chloro-5,6,7,8-tetrahydrocinnoline-4-amine.

Substitution: Substituted derivatives such as 3-methoxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique chemical reactivity allows it to participate in diverse organic reactions such as nucleophilic substitutions and cycloadditions.

- Material Science : It is utilized in developing advanced materials with tailored properties, including high-performance polymers and coatings.

Biology

- Pharmacological Research : The compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it suitable for developing new therapeutic agents targeting various diseases.

- Antimicrobial and Anticancer Activity : Preliminary studies have shown that derivatives of 3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile exhibit promising antimicrobial and anticancer activities. These findings suggest its potential role in developing new drugs .

Medicine

- Drug Development : The compound is explored as an intermediate in synthesizing drugs aimed at treating specific conditions. Its derivatives are being studied for their efficacy against cancer cells and bacterial infections.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of various synthesized compounds related to tetrahydrocinnoline structures. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to established drugs like indomethacin .

- Antimicrobial Screening : In another investigation focused on antimicrobial activity, several synthesized compounds demonstrated moderate to good efficacy against bacterial and fungal strains. This highlights the potential of this compound derivatives as candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives are designed to interact with enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or bind to DNA to interfere with cellular processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

- 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

- 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile

- 4-Alkyl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thiones

Comparison: Compared to similar compounds, 3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a chlorine atom and a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate in the synthesis of various derivatives with diverse applications.

Biological Activity

3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9ClN2

- Molecular Weight : 192.64 g/mol

- Structure : The compound features a chloro substituent and a nitrile group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include:

- Cyclization of 3-chlorobenzonitrile with cyclohexanone in the presence of bases like sodium ethoxide.

- Use of solvents such as ethanol or methanol to optimize reaction conditions.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have shown that certain derivatives inhibit bacterial growth effectively. For example, compounds synthesized with this scaffold have demonstrated activity against various strains of bacteria and fungi.

- Anticancer Activity : In vitro studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Some derivatives have been shown to inhibit kinases involved in cancer pathways.

- DNA Interaction : The compound may bind to DNA, disrupting replication processes in cancer cells.

Case Studies and Research Findings

- Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of related compounds using the carrageenan-induced paw edema test in rats. The results indicated significant reductions in inflammation compared to control groups treated with indomethacin .

- Ulcerogenicity Assessment : Alongside anti-inflammatory tests, ulcer indices were calculated for the most active compounds to assess gastrointestinal safety profiles. This is crucial for evaluating the therapeutic potential of new drugs .

- Comparative Studies : Comparative analysis with similar compounds revealed that this compound possesses unique reactivity due to its specific substitution pattern. This distinctiveness supports its use as a precursor for synthesizing novel therapeutic agents.

Summary Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile and verifying its purity?

Synthesis typically involves multi-step reactions starting from substituted cinnoline precursors. A common approach is the cyclocondensation of appropriately functionalized amines with carbonyl derivatives under acidic or basic conditions. Purity verification requires chromatographic techniques (e.g., HPLC) combined with spectroscopic methods (¹H/¹³C NMR, IR). For structural analogs like 2-amino-4-(4-methylphenyl)-5-oxo-tetrahydrochromene-3-carbonitrile, single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and stereochemical outcomes .

Q. How can crystallographic data for this compound be obtained and refined?

SC-XRD is the gold standard. Data collection using Mo/Kα radiation (λ = 0.71073 Å) at 296 K, followed by refinement via SHELXL (for small-molecule crystallography), ensures precise determination of bond lengths, angles, and torsion angles . Software suites like WinGX or ORTEP-3 provide graphical interfaces for modeling thermal ellipsoids and hydrogen-bonding networks .

Q. What preliminary structure-activity relationship (SAR) insights exist for this class of compounds?

Studies on analogs like UCPH-101 (a tetrahydrochromene-carbonitrile) reveal that substituents at the 4-position (e.g., methoxyphenyl, naphthyl) significantly influence biological activity. Even minor modifications to the core scaffold (e.g., replacing chlorine with other halogens) can abolish activity, emphasizing the need for precise synthetic control .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrocinnoline ring inform reactivity predictions?

Cremer-Pople puckering parameters (q, θ, φ) quantify non-planar distortions in saturated rings. For 5,6,7,8-tetrahydrocinnoline derivatives, analysis of torsion angles (e.g., C5-C6-C7-C8) via SC-XRD data reveals preferred conformations. This aids in predicting steric interactions in catalytic or binding environments .

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., thermal motion vs. disorder)?

Discrepancies may arise from software limitations. SHELXL’s robust refinement algorithms handle high-resolution data but may struggle with twinned crystals. Cross-validation using alternative programs (e.g., Olex2) and twin-law identification (via R-factor metrics) mitigates errors. For macromolecular analogs, SHELXPRO interfaces with density modification tools .

Q. How do hydrogen-bonding networks influence solid-state properties of this compound?

Graph set analysis (e.g., Etter’s rules) classifies intermolecular interactions. For example, N–H···N and C–H···O bonds in related carbonitriles form infinite chains or rings, dictating packing motifs and solubility. Temperature-dependent crystallography (100–300 K) can map dynamic H-bonding changes .

Q. Can computational methods predict substituent effects on bioactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and generate electrostatic potential maps. Molecular docking of 3-chloro derivatives into target proteins (e.g., glutamate transporters) identifies key interactions, validated by mutagenesis studies .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Pair powder X-ray diffraction (PXRD) with solid-state NMR (¹³C CP/MAS). For example, distinct ¹³C chemical shifts (δ > 2 ppm) between polymorphs correlate with variations in Cl···π interactions observed in SC-XRD .

Methodological Notes

- Data Contradictions : When refining structures, compare residual density maps across SHELXL, PLATON, and Mercury to resolve disorder .

- SAR Optimization : Use fragment-based screening to prioritize substituents at the 4-position before full synthesis .

- Software : Always cite SHELX, ORTEP-3, or WinGX when using their algorithms for structure refinement or visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.